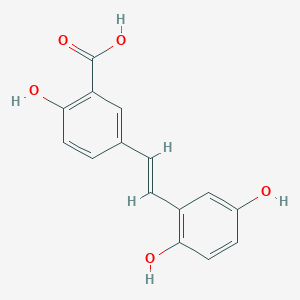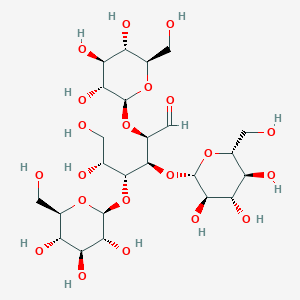![molecular formula C5H10N2O4 B043563 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid CAS No. 113139-74-5](/img/structure/B43563.png)
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid is a compound with significant importance in various scientific fields It is an amino acid derivative, which means it has a structure similar to amino acids, the building blocks of proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid typically involves the reaction of glycine with (2R)-2-amino-3-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
科学研究应用
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It plays a role in biochemical processes and is used in studies related to protein synthesis and enzyme activity.
Medicine: It has potential therapeutic applications, including its use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of various industrial products, including polymers and other materials.
作用机制
The mechanism of action of 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways in the body. It may act as a substrate for enzymes involved in biochemical reactions, leading to the formation of various products that play a role in physiological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid include:
Glycine: A simple amino acid that serves as a building block for proteins.
(2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with similar structural features.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and have diverse applications in various fields .
属性
IUPAC Name |
2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-3(2-8)5(11)7-1-4(9)10/h3,8H,1-2,6H2,(H,7,11)(H,9,10)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUIMBGNEUWXQG-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)NCC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
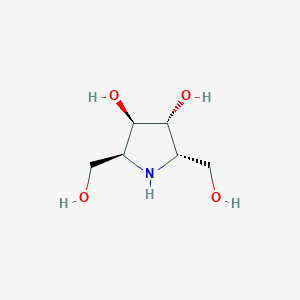
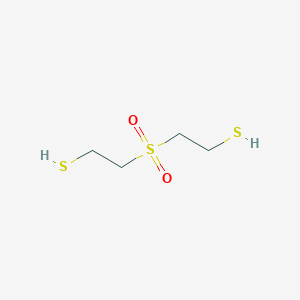


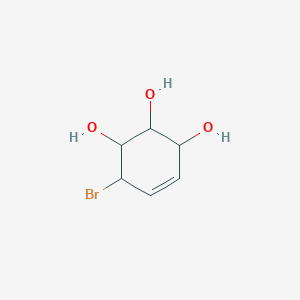
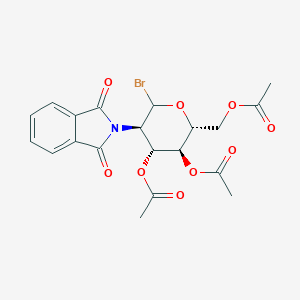
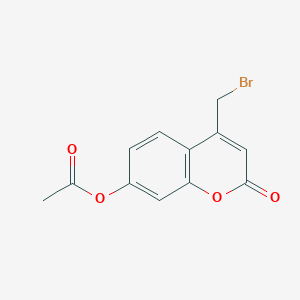

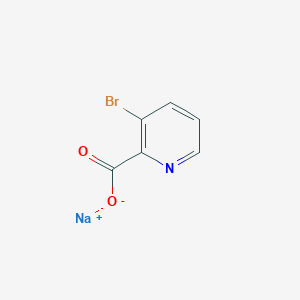
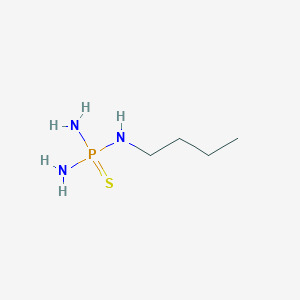

![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)
